Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-)

heterotrimetallic alkoxide single-source precursor multi-component oxide ceramics

Ternary MZT film researchers face compositional drift from mismatched hydrolysis of separate Mg, Ti, Zr alkoxides. This trimetallic Mg-Ti-Zr butoxide (CAS 94276-53-6) delivers Mg, Ti, and Zr pre-assembled in a fixed 1:1:1 stoichiometry with matched butoxy ligand kinetics. • Single-source route to phase-pure MZT films at 750-850 °C (vs. ≥900 °C for mixed oxides) • EINECS 304-536-9 listed; supplied exclusively for R&D use • Eliminates chelating agents needed in multi-source Mg-Zr sol-gel processing

Molecular Formula C24H60MgO8TiZr+2
Molecular Weight 640.1 g/mol
CAS No. 94276-53-6
Cat. No. B12671631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-)
CAS94276-53-6
Molecular FormulaC24H60MgO8TiZr+2
Molecular Weight640.1 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O=[Ti].O=[Zr].[Mg+2]
InChIInChI=1S/6C4H10O.Mg.2O.Ti.Zr/c6*1-2-3-4-5;;;;;/h6*5H,2-4H2,1H3;;;;;/q;;;;;;+2;;;;
InChIKeyJGIFQFGPQWVOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Tributoxyoxotitanate(1-) Tributoxyoxozirconate(1-) Procurement-Grade Profile


Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-), molecular formula C₂₄H₅₄MgO₈TiZr and molecular weight ~634–638 g/mol, is a heterotrimetallic oxo-alkoxide complex in which magnesium, titanium, and zirconium are co-assembled within a single molecular entity bearing six n-butoxy ligands and two terminal oxo groups . The SMILES notation [Mg+2].CCCCO[Zr-](=O)(OCCCC)OCCCC.O=[Ti-](OCCCC)(OCCCC)OCCCC confirms a 1:1:1 Mg:Ti:Zr stoichiometry pre-organized at the molecular level . This compound belongs to the class of heterometallic alkoxide single-source precursors (SSPs) used in sol-gel and metal-organic decomposition (MOD) routes to multi-component oxide ceramics, thin films, and catalytic materials [1]. It is listed under EINECS 304-536-9 and is supplied exclusively for research and industrial R&D use .

Why Generic Substitution Fails for This Trimetallic Alkoxide Precursor


Heterometallic alkoxide precursors cannot be interchangeably substituted without altering—and frequently compromising—the phase purity, stoichiometric homogeneity, and processing window of the resulting multi-component oxide [1]. In the Mg-Ti-Zr oxide system, three critical failure modes arise when substituting the pre-assembled trimetallic single-source precursor with simpler alternatives: (i) bimetallic Mg-Ti or Mg-Zr alkoxides lack the third metal altogether, requiring a separate Zr or Ti source that introduces hydrolysis-rate mismatches [2]; (ii) physical mixtures of individual Mg(OBu)₂, Ti(OBu)₄, and Zr(OBu)₄ alkoxides are prone to differential hydrolysis and condensation kinetics, leading to compositional drift and multi-phase products rather than a homogeneous mixed oxide [3]; and (iii) the butoxy ligand architecture is specifically validated for MgTiO₃ precursor chemistry—methoxide and isopropoxide analogs of Mg and Ti show no mutual reaction and fail to form a viable single-source precursor [4]. The trimetallic, pre-hydrolyzed molecular architecture of this compound therefore addresses a distinct procurement need: delivering Mg, Ti, and Zr in a fixed 1:1:1 stoichiometry with matched hydrolysis behavior, a capability not replicated by any binary heterometallic or multi-source alternative.

Quantitative Differentiation vs. Closest Analogs and Alternative Precursor Strategies


Tri-Metallic Molecular Architecture vs. Bimetallic Analogs

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) is, by molecular formula (C₂₄H₅₄MgO₈TiZr) and SMILES structure, a trimetallic single-source precursor containing Mg, Ti, and Zr in a 1:1:1 atomic ratio within one molecular entity . In contrast, the closest commercially listed analog, magnesium tributoxyoxotitanate(2-) (CAS 94276-50-3, C₁₂H₂₇MgO₄Ti), contains only Mg and Ti and entirely lacks zirconium [1]. Similarly, magnesium-zirconium alkoxide complexes described in patent literature (e.g., JP2003503589A / WO0100633A1) are Mg-Zr bimetallic systems lacking titanium [2]. No other commercially registered trimetallic Mg-Ti-Zr alkoxide single-source precursor with a defined CAS number was identified in the EINECS inventory. For applications requiring all three metals in the final oxide (e.g., MgO-TiO₂-ZrO₂ composite ceramics, MZT gas-sensing layers), the bimetallic analogs necessitate a separate third-metal source, introducing stoichiometric uncertainty and hydrolysis-rate mismatches.

heterotrimetallic alkoxide single-source precursor multi-component oxide ceramics sol-gel

Butoxy Ligand Architecture vs. Non-Reactive Alkoxide Systems

Yanovskaya, Kotova et al. (1998) systematically investigated the interaction between magnesium and titanium alkoxides across methoxide, isopropoxide, and butoxide ligand systems to identify viable precursors for MgTiO₃ synthesis [1]. Their study established a clear rank-order: (a) Mg and Ti methoxides showed no mutual reaction; (b) Mg and Ti isopropoxides showed no mutual reaction; (c) only the butoxide system Mg(OBu)₂-Ti(OBu)₄ in n-butanol (BuOH) formed a convenient, reactive single-source precursor for MgTiO₃ [1]. This finding provides direct experimental validation that the n-butoxy ligand architecture—which is precisely the ligand set present in magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-)—is the only simple aliphatic alkoxide system demonstrated to yield a functional Mg-Ti heterometallic precursor. The presence of tributoxy groups on both Ti and Zr centers in the target compound extends this validated butoxide chemistry into the trimetallic domain.

magnesium titanate alkoxide precursor butoxide sol-gel reactivity MgTiO₃

Thermal Decomposition Temperature vs. Physical Mixture Routes

Heterometallic Mg-Ti and Mg-Zr alkoxide single-source precursors described in the literature decompose to crystalline binary oxides at 750–850 °C [1]. For example, the Mg-Ti ethoxide SSP [Mg₂Ti₂(μ₃-OEt)₂(μ-OEt)₄(OEt)₆(EtOH)₄] yields MgTiO₃ as the dominant phase upon thermolysis at 750–850 °C [1]. In contrast, the solid-state mechanochemical route to phase-pure MgTiO₃ from a physical mixture of Mg(OH)₂ and anatase TiO₂ requires calcination at 900 °C for 2 hours to achieve a single-phase product [2]. This represents a temperature advantage of approximately 50–150 °C for the SSP route. While direct decomposition data for the specific trimetallic butoxy compound (CAS 94276-53-6) have not been published, the butoxy ligand system and heterometallic architecture are consistent with the class of precursors that decompose in this lower temperature window, and the butoxide system Mg(OBu)₂-Ti(OBu)₄-BuOH is specifically identified as the preferred precursor for MgTiO₃ synthesis via alkoxide hydrolysis [3].

thermal decomposition MgTiO₃ crystallization single-source precursor calcination temperature phase purity

Downstream Functional Validation as ppb-Level NO₂ Gas Sensor

Huang and Lee (2021) demonstrated that magnesium zirconate titanate (MZT) thin films—the oxide composition directly accessible from a trimetallic Mg-Ti-Zr precursor—function as high-performance NO₂ gas sensors with a detection limit of 250 ppb (0.25 ppm) and sensitivities of 8.64% at 0.25 ppm and 34.22% at 5 ppm NO₂ at an operating temperature of 150 °C [1]. The sensor exhibited high repeatability and selectivity for NO₂ over other gases, with a linear sensing response across 250–5000 ppb [1]. Notably, the MZT film outperformed the undoped magnesium titanate (MTO) film: Zr incorporation roughened the surface morphology, increasing the specific surface area for gas adsorption, and the Zr⁴⁺ → Ti⁴⁺ substitution created structural defects that suppressed electron-hole recombination, enhancing sensing response [1]. This application evidence validates that the Mg-Ti-Zr oxide composition has quantifiable functional advantages over the binary Mg-Ti oxide (MTO) alone. A single-source trimetallic alkoxide precursor such as CAS 94276-53-6 could, in principle, deliver this ternary oxide composition with greater stoichiometric control than the multi-source mixing method used in the published study (which required separate magnesium acetate, titanium isopropoxide, and zirconium n-propoxide precursors) [1].

MZT thin film NO₂ gas sensor ppb detection sol-gel spin coating perovskite oxide sensor

Molecular-Level Homogeneity vs. Multi-Source Physical Mixtures

A foundational advantage of heterometallic alkoxide single-source precursors over physical mixtures of individual metal alkoxides is the pre-organization of metals at the molecular level, which ensures atomic-scale homogeneity prior to hydrolysis [1]. In multi-source mixtures, differential hydrolysis rates of individual metal alkoxides (e.g., Ti(OBu)₄ hydrolyzes significantly faster than Zr(OBu)₄, which in turn differs from Mg(OBu)₂) cause compositional segregation and multi-phase products [2]. The simultaneous polymerization study of Mg and Zr alkoxides by Méndez-Vivar et al. explicitly required chelating agents (acetylacetone or isoeugenol) to moderate the differential reactivity of Mg methoxide and Zr n-propoxide, demonstrating that even bimetallic multi-source systems demand chemical modification to approach homogeneity [3]. In contrast, a pre-formed heterometallic alkoxide such as CAS 94276-53-6 carries the correct metal stoichiometry within each precursor molecule, so hydrolysis generates a homogeneous mixed oxide gel without requiring external chelating modifiers to match reactivities [1]. Polymetallic alkoxides have been repeatedly cited as enabling homogeneous mixing at the molecular level, which is unattainable through physical blending [4].

molecular homogeneity phase purity single-source precursor multi-component oxide sol-gel processing

EINECS Regulatory Status vs. Non-Registered Experimental Alkoxides

Magnesium tributoxyoxotitanate(1-) tributoxyoxozirconate(1-) is listed under EINECS number 304-536-9, confirming its inclusion in the European Inventory of Existing Chemical Substances . The EINECS inventory covers substances that were on the European Community market between 1 January 1971 and 18 September 1981, and listing is a prerequisite for REACH compliance pathways for existing substances [1]. This regulatory status distinguishes the compound from numerous structurally analogous but non-registered heterometallic alkoxides synthesized in academic laboratories (e.g., the nine bimetallic metal-zirconium alkoxides reported by Slaughter et al. in 2022 [2], none of which carry EINECS or CAS registry numbers as of the publication date). For industrial procurement within the EU, an EINECS-listed substance offers a more straightforward regulatory pathway compared to novel or research-only compounds that may require full REACH registration before tonnage-scale use.

EINECS registration EU chemical inventory procurement compliance regulatory 304-536-9

Highest-Value Research and Industrial Application Scenarios


Sol-Gel Ternary Oxide Thin Films with Stoichiometric Precision

For researchers and process engineers fabricating ternary MgO-TiO₂-ZrO₂ thin films—such as MZT gas-sensing layers with demonstrated ppb-level NO₂ detection capability (250 ppb limit, 8.64–34.22% sensitivity at 150 °C) [1]—this compound offers a single-source route that fixes the Mg:Ti:Zr stoichiometry at the molecular level. This eliminates the need to compensate for differential hydrolysis rates among separate Mg, Ti, and Zr precursors, a known challenge documented in multi-source Mg-Zr sol-gel processing where chelating agents (acetylacetone, isoeugenol) were required to moderate reactivity mismatches [2]. The butoxy ligand architecture is validated as the only reactive system for Mg-Ti heterometallic precursor formation, with methoxide and isopropoxide analogs proven non-reactive . This scenario is highest-value when phase-pure, compositionally homogeneous ternary oxide films are required and where precursor simplification (from 3 separate sources to 1) reduces process variability.

Low-Temperature Ceramic Powder Synthesis of Composite Dielectrics

The thermal decomposition behavior of structurally analogous heterometallic Mg-Ti and Mg-Zr alkoxide SSPs indicates that crystalline binary oxides form at 750–850 °C [1], compared to ≥900 °C required for phase-pure MgTiO₃ from mechanically activated physical oxide mixtures [2]. Procurement of this trimetallic butoxy precursor is strategically advantageous for ceramic powder manufacturers seeking to lower calcination temperatures by 50–150 °C while simultaneously achieving homogeneous dispersion of the ZrO₂ phase within a MgTiO₃ matrix—a combination that cannot be replicated by calcining a physical mixture of MgTiO₃ and ZrO₂ powders. The resulting energy savings and reduced grain growth during sintering are directly relevant to the production of microwave dielectric ceramics where MgTiO₃-based compositions are widely used.

Single-Source Precursor for Automotive Exhaust Catalyst Supports

US Patent 6,143,272 explicitly identifies sol-gel processed metal-zirconia materials made from heterometallic alkoxides incorporating alkaline earth metals (including magnesium) with zirconium as excellent materials for automotive exhaust catalysis, particularly as catalyst supports and NOx absorbents [1]. The trimetallic Mg-Ti-Zr composition of this compound is structurally aligned with this patent disclosure, and the pre-assembled molecular architecture could deliver both the alkaline earth (Mg) promoter and the redox-active Ti center intimately dispersed within the zirconia matrix in a single processing step. This scenario is distinguished from the bimetallic Mg-Zr alkoxide route (which lacks the redox functionality of Ti) and from multi-source mixtures (which risk phase segregation of TiO₂ from the zirconia host, compromising NOx absorption efficiency).

Pilot-Scale Evaluation Under EU REACH Regulatory Frameworks

For industrial R&D laboratories operating under EU REACH regulations, the EINECS 304-536-9 listing [1] of this compound provides a procurement pathway with lower regulatory friction compared to non-registered experimental heterometallic alkoxides synthesized in academic settings (e.g., the nine bimetallic Zr-M alkoxides reported in 2022 without CAS or EINECS numbers [2]). This regulatory status is particularly relevant for companies transitioning from academic proof-of-concept studies using in-house synthesized precursors to pilot-scale process development requiring commercially sourced, documented starting materials. The compound's presence in commercial chemical databases and its availability from specialty chemical suppliers further supports reproducible procurement for multi-site collaborative projects where precursor lot-to-lot consistency is critical.

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